molecular formula C6H9N3O2S2 B1297018 Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate CAS No. 32418-24-9

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

Cat. No. B1297018
CAS RN: 32418-24-9
M. Wt: 219.3 g/mol
InChI Key: IYLGYUIQSDVGCP-UHFFFAOYSA-N
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Description

“Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” is a chemical compound with the molecular formula C6H9N3O2S . It is also known by other names such as “ethyl 2- (5-amino-1,3,4-thiadiazol-2-yl)acetate” and “2-Amino-1,3,4-thiadiazolyl-5-acetic acid ethyl ester” among others .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2- ( (5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” can be represented by the InChI string: InChI=1S/C6H9N3O2S/c1-2-11-5 (10)3-4-8-9-6 (7)12-4/h2-3H2,1H3, (H2,7,9) . The Canonical SMILES representation is CCOC (=O)CC1=NN=C (S1)N .


Physical And Chemical Properties Analysis

The molecular weight of “Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” is 187.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . The compound has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass are both 187.04154771 g/mol . The Topological Polar Surface Area is 106 Ų .

Scientific Research Applications

1. Glutaminase Inhibition in Cancer Research

A derivative of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, specifically N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, exhibited potent glutaminase inhibition. This is significant for cancer research, as glutaminase inhibitors can attenuate the growth of certain cancer cells, such as human lymphoma B cells (Shukla et al., 2012).

2. Antimicrobial and Antifungal Applications

Compounds derived from Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This positions them as potential candidates for developing new antimicrobial and antifungal agents (Sych et al., 2019).

3. Antidepressant and Anxiolytic Properties

Several 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, related to Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, have shown marked antidepressant and anxiolytic properties. These properties were found to be comparable in efficiency to reference drugs like Imipramine and Diazepam, highlighting their potential in CNS disorder treatments (Clerici et al., 2001).

4. Anti-inflammatory and Analgesic Agents

2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives, similar to Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, have been synthesized and found to possess significant anti-inflammatory and analgesic activities. They were also found to be devoid of gastrointestinal side effects, a common issue with many anti-inflammatory agents (Sainy et al., 2009).

5. Anticancer Properties

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate derivatives have been explored for their anticancer properties. The pharmacophore hybridization approach in synthesizing these compounds is aimed at designing drug-like small molecules with potential anticancer properties (Yushyn et al., 2022).

6. Corrosion Inhibition

Studies have shown that certain derivatives of Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate, like 2-amino-1,3,4-thiadiazoles, are effective in inhibiting corrosion of mild steel in sulfuric acid solutions. This application is significant in the field of materials science and engineering (Quraishi & Khan, 2006).

Future Directions

Thiadiazole derivatives have been the focus of many research studies due to their broad spectrum of biological activities . Future research could focus on exploring the potential applications of “Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate” and similar compounds in various fields, including medicinal chemistry.

properties

IUPAC Name

ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S2/c1-2-11-4(10)3-12-6-9-8-5(7)13-6/h2-3H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLGYUIQSDVGCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326105
Record name Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate

CAS RN

32418-24-9
Record name 32418-24-9
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Record name Ethyl [(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90326105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate
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Synthesis routes and methods

Procedure details

To a mixture of 3.9 g of 2-amino-5-mercapto-1,3,4-thiadiazole, 4.2 g of potassium carbonate and 50 ml of ethanol was gradually added 5 g of ethyl bromoacetate under ice cooling. Then, the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added 200 ml of water followed by extraction with ethyl acetate. After washing with water, the extract was dried over anhydrous magnesium sulfate and the solvent was distilled off. The solid obtained was washed with toluene and dried to obtain 2.7 g of ethyl [(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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